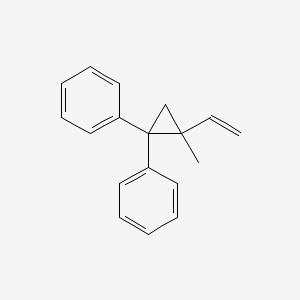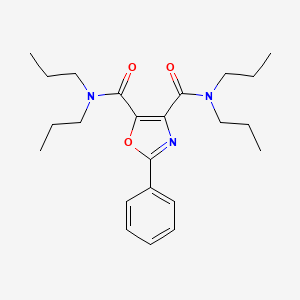
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N',N'-tetrapropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This specific compound features two carboxamide groups at positions 4 and 5 of the oxazole ring, with a phenyl group at position 2 and tetrapropyl substitutions on the nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process. The reaction is carried out at room temperature, and the resulting oxazoline is then oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazole derivatives often utilizes high-yielding one-pot synthesis methods. For example, the van Leusen oxazole synthesis employs tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids. This method allows for the preparation of 4,5-disubstituted oxazoles in high yields, and the recovered ionic liquids can be reused as solvents for multiple runs .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, DBU, and CuBr2/DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include oxidized oxazoles, reduced amides, and substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- has a wide range of scientific research applications:
Chemistry: Used as intermediates for the synthesis of new chemical entities.
Biology: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic applications in treating diseases such as diabetes, obesity, and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- can be compared with other similar compounds such as:
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole core structure but differ in their substitution patterns and specific biological activities. The unique combination of phenyl and tetrapropyl groups in oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
42469-73-8 |
|---|---|
Molekularformel |
C23H33N3O3 |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
2-phenyl-4-N,4-N,5-N,5-N-tetrapropyl-1,3-oxazole-4,5-dicarboxamide |
InChI |
InChI=1S/C23H33N3O3/c1-5-14-25(15-6-2)22(27)19-20(23(28)26(16-7-3)17-8-4)29-21(24-19)18-12-10-9-11-13-18/h9-13H,5-8,14-17H2,1-4H3 |
InChI-Schlüssel |
IZRWGHIRXOXZOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(=O)N(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


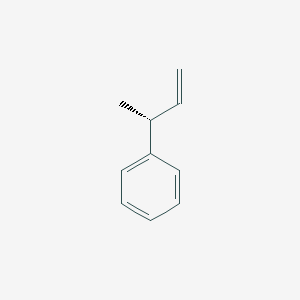
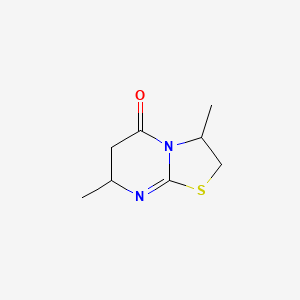
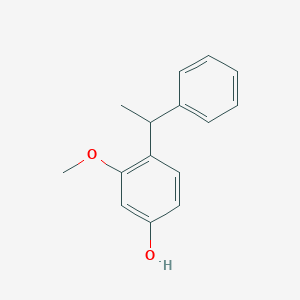

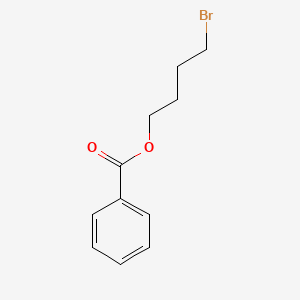
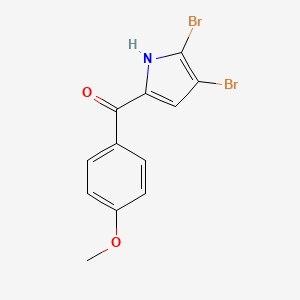
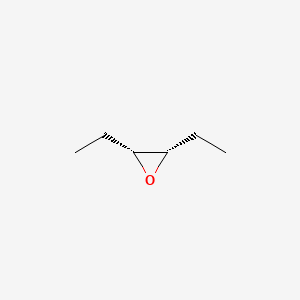
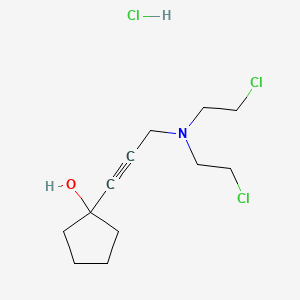
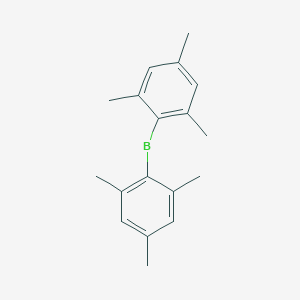
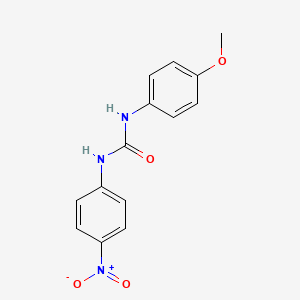
![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)

